Sodium 2-bromo-4-methylbenzene-1-sulfinate
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Overview
Description
Sodium 2-bromo-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₂S and a molecular weight of 257.08 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-4-methylbenzene-1-sulfinate typically involves the sulfonation of 2-bromo-4-methylbenzene. The process begins with the bromination of toluene to produce 2-bromo-4-methylbenzene, which is then treated with sulfur dioxide and sodium hydroxide to yield the desired sulfinate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-bromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates.
Reduction Reactions: The compound can be reduced to form sulfides.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include sulfonates.
Reduction: Products include sulfides.
Scientific Research Applications
Sodium 2-bromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of sodium 2-bromo-4-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, while the bromine atom can be involved in electrophilic aromatic substitution reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Sodium 4-methylbenzenesulfinate: Similar in structure but lacks the bromine atom.
Sodium benzenesulfinate: Similar sulfinate group but without the methyl and bromine substituents.
Sodium 2-bromobenzenesulfinate: Similar bromine and sulfinate groups but lacks the methyl group.
Uniqueness: Sodium 2-bromo-4-methylbenzene-1-sulfinate is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry .
Biological Activity
Sodium 2-bromo-4-methylbenzene-1-sulfinate is an organosulfur compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and comparative features with similar compounds, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound possesses a molecular formula of C7H8BrO3S and a molecular weight of 257.08 g/mol. The compound features a bromine atom and a sulfonate group attached to a methyl-substituted benzene ring, which enhances its reactivity in biological systems.
Enzyme Inhibition
The presence of the sulfonate group allows this compound to act as an enzyme inhibitor . Research indicates that sulfonates can modulate enzyme activity by competing with substrates or altering enzyme conformation . This property is particularly relevant in drug design, where enzyme inhibition is a common therapeutic strategy.
Reactivity with Biological Molecules
The bromine substituent in this compound enhances its nucleophilic character, enabling it to interact with various biological molecules. This reactivity may influence cellular pathways, potentially leading to applications in cancer therapy or as a precursor for bioactive compounds .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other related sulfinates:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium benzenesulfinate | C6H7NaO2S | Simple structure without halogen substitution |
Sodium p-toluenesulfinate | C7H9NaO2S | Contains para methyl group, enhancing reactivity |
Sodium 4-methylbenzenesulfinate | C7H9NaO2S | Similar to p-toluenesulfinate but with different positioning |
Sodium 2-bromo-4-methylbenzenesulfinate | C7H8BrO3S | Unique bromine atom increases nucleophilicity |
The comparative table highlights that the presence of both bromine and methyl groups in this compound distinguishes it from other sulfinates, enhancing its solubility and reactivity in organic solvents.
Case Studies and Research Findings
While direct studies on this compound are sparse, several research findings on related compounds provide insights into its potential biological activities:
- Antimicrobial Activity : A study demonstrated that sulfonate compounds exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting similar potential for this compound .
- Enzyme Modulation : Research on sulfonates indicates their ability to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This suggests that this compound may also affect drug metabolism pathways .
- Cancer Research : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific cellular pathways. The reactivity of this compound could potentially be harnessed for therapeutic applications in oncology .
Properties
Molecular Formula |
C7H6BrNaO2S |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
sodium;2-bromo-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QLWDVOJYSAUCEX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
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